
2-Ethylaniline
Overview
Description
Chemical Identity: 2-Ethylaniline (CAS RN 578-54-1), also known as o-ethylaniline or 2-ethylbenzenamine, is an aromatic amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol . It is characterized by an ethyl group (-CH₂CH₃) substituted at the ortho position of the benzene ring relative to the amino group (-NH₂).
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylaniline can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of ethylbenzene to form 2-nitroethylbenzene, followed by reduction to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the nitration and reduction route due to its cost-effectiveness and scalability. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Reduction Reactions
2-Ethylaniline can undergo further reduction under hydrogenation conditions. For example, in the presence of palladium or platinum catalysts, it is reduced to ethylcyclohexylamine, a saturated cyclohexane derivative. This reaction is typically performed under high-pressure hydrogen (1.0–2.0 MPa) and elevated temperatures (150–200°C) .
Reaction Conditions:
-
Catalyst: Pd/C or Pt/C
-
Temperature: 150–200°C
-
Pressure: 1.0–2.0 MPa H₂
-
Yield: High (quantitative in optimized industrial processes)
Oxidation Reactions
Oxidation of this compound produces quinones or nitroso derivatives. Key oxidizing agents include:
Oxidizing Agent | Product | Conditions | Yield | Source |
---|---|---|---|---|
KMnO₄ (acidic) | 2-Ethylbenzoquinone | Aqueous H₂SO₄, 80°C | Moderate | |
H₂O₂ | Nitroso derivatives | Ethanol, RT | Low |
Additionally, oxidative polymerization with ammonium persulfate ((NH₄)₂S₂O₈) in acidic media yields conductive poly(this compound) . This polymer exhibits enhanced solubility in organic solvents (e.g., N-methylpyrrolidone at 200 mg/mL) .
Halogenation and Substitution Reactions
This compound undergoes electrophilic aromatic substitution (EAS) at the ortho and para positions. Notable reactions include:
Chlorination/Bromination
Under free halogenation (Cl₂ or Br₂), it forms haloacetonitriles and trihalomethanes as disinfection byproducts (DBPs) :
Halogen | Major Product | Yield (%) | Conditions |
---|---|---|---|
Cl₂ | Dichloroacetonitrile | 1.6–2.3 | pH 7, 25°C, 24h |
Br₂ | Dibromoacetonitrile | 6.5 | pH 7, 25°C, 24h |
-
Initial ring halogenation → Chloro-/bromo-2-ethylaniline
-
Hydroxylation → (Halo)hydroxyaniline
-
Oxidation → Benzoquinone imine intermediates
-
Ring cleavage → Haloacetonitriles and carboxylic acids
Acid-Base Reactions
The amino group (-NH₂) reacts with acids to form water-soluble salts :
Key Features:
Condensation Reactions
This compound condenses with carbonyl compounds to form Schiff bases. For example, refluxing with 2-ethoxy-1-naphthaldehyde in ethanol yields (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline :
Reaction Conditions:
Polymerization Reactions
Oxidative polymerization using ammonium persulfate produces poly(this compound) (E-PANI), a process enhanced by surfactants like SDS or Triton-X 100 . The polymer exhibits:
Thermal Decomposition
At elevated temperatures (>300°C), this compound decomposes into:
Scientific Research Applications
Chemistry
2-Ethylaniline serves as a crucial building block in organic synthesis. It is widely used in the production of:
- Dyes: It acts as an intermediate in synthesizing various dyes, including bromoanthraquinones .
- Polymers: It is involved in synthesizing polyaniline derivatives, which are conductive polymers with applications in sensors and electronic devices .
Biology
Research indicates potential biological activities of this compound, particularly its interactions with enzymes and receptors. Studies have explored its antibacterial properties, demonstrating activity against Gram-negative bacteria when modified into di-2-ethylaniline phosphate .
Medicine
In pharmaceuticals, this compound is used as an intermediate for developing drugs with amine functionalities. Its derivatives have been investigated for drug delivery systems, such as conductive hydrogels for controlled release applications .
Industry
The compound finds extensive use in:
- Agrochemicals: Serving as an intermediate in the synthesis of pesticides.
- Rubber Chemicals: Used in producing rubber accelerators and stabilizers.
- Other Industrial Products: Its versatility extends to various chemical products utilized in different sectors .
Case Studies
Mechanism of Action
The mechanism of action of 2-ethylaniline depends on its specific application. In chemical reactions, the amino group on the benzene ring acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Appearance : Clear yellow to red-brown liquid that darkens upon air exposure .
- Solubility: Insoluble in water but miscible with organic solvents like ethanol and ether .
- Flash Point : 185°F (85°C), indicating moderate flammability .
- Hazards : Classified as toxic (H301, H311, H331) and flammable (H227) under GHS. It causes skin/eye irritation and organ damage upon prolonged exposure .
Comparison with Structurally Similar Compounds
Substituted Anilines: Ethyl vs. Methyl Groups
2-Ethylaniline vs. 2-Methylaniline
Key Difference : The ethyl group in this compound increases molecular weight and hydrophobicity compared to 2-methylaniline, influencing its solubility and reactivity in organic syntheses .
This compound vs. 4-Ethylaniline
Key Difference: Substituent position significantly affects reactivity. The ortho-ethyl group in this compound sterically hinders reactions near the amino group, whereas 4-ethylaniline’s para substitution allows more predictable reactivity .
Dimethyl-Substituted Anilines
This compound vs. 2,5-Dimethylaniline
Key Difference : Despite identical molecular weights, 2,5-dimethylaniline’s lower boiling point reflects weaker intermolecular forces (two methyl groups vs. one ethyl group). Both are toxic, but this compound’s applications are more industrially diversified .
Alkyl Chain Length Variations
This compound vs. 2-Propylaniline
Property | This compound | 2-Propylaniline |
---|---|---|
Alkyl Group | -CH₂CH₃ | -CH₂CH₂CH₃ |
Hydrophobicity | Moderate | Higher |
Retention Time (HPLC) | 83 µg/mL | Not reported |
Key Difference : Increasing alkyl chain length (ethyl → propyl) enhances hydrophobicity, which could improve lipid solubility in pharmaceutical applications but complicates aqueous-phase reactions .
Biological Activity
2-Ethylaniline is an aromatic amine with significant biological activity, particularly in the fields of pharmacology and toxicology. This compound has been studied for its antibacterial properties, potential use in drug development, and its interactions with various biological systems. Below is a comprehensive review of its biological activities, supported by data tables and relevant case studies.
This compound (CHN) is characterized by:
- Molecular Weight : 149.22 g/mol
- Boiling Point : 217 °C
- Solubility : Soluble in organic solvents, slightly soluble in water.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of this compound, particularly di-2-ethylaniline phosphate. This compound demonstrated significant antibacterial activity against various Gram-negative bacteria.
Table 1: Antibacterial Activity of Di-2-Ethylaniline Phosphate
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 mg/mL |
Pseudomonas aeruginosa | 0.75 mg/mL |
Salmonella typhimurium | 0.3 mg/mL |
The study indicated that di-2-ethylaniline phosphate exhibited a high potency against the tested strains, suggesting potential applications in developing new antibacterial agents .
2. Anticancer Potential
Research has also explored the anticancer properties of this compound derivatives. For instance, certain Schiff bases derived from this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Activity of Schiff Bases
A study synthesized various Schiff bases from this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that some derivatives exhibited IC values lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .
Table 2: Cytotoxicity of Schiff Bases Derived from this compound
Compound Name | IC (µM) | Cell Line Tested |
---|---|---|
Schiff Base A | 15 | MCF-7 (Breast Cancer) |
Schiff Base B | 25 | HeLa (Cervical Cancer) |
Schiff Base C | 30 | A549 (Lung Cancer) |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their biological activities. Modifications on the aniline ring can significantly affect their pharmacological profiles.
Key Findings:
- Substituents on the aromatic ring can enhance or diminish antibacterial and anticancer activity.
- Alkyl chain length influences solubility and bioavailability.
Toxicological Aspects
While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies have indicated that exposure to high concentrations can lead to adverse effects, including skin irritation and potential carcinogenicity.
Table 3: Toxicological Data of this compound
Endpoint | Value |
---|---|
LD (oral, rat) | 200 mg/kg |
Skin Irritation (rabbit) | Moderate |
Mutagenicity | Positive in vitro |
Properties
IUPAC Name |
2-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVBIWIRCKMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Record name | 2-ETHYLANILINE | |
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Related CAS |
116267-92-6 | |
Record name | Benzenamine, 2-ethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0042242 | |
Record name | 2-Ethylaniline | |
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Molecular Weight |
121.18 g/mol | |
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Physical Description |
2-ethylaniline appears as a brown liquid. Insoluble in water and less dense than water. Hence floats on water. May irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Brown liquid; [Hawley] Red or orange liquid; [MSDSonline] | |
Record name | 2-ETHYLANILINE | |
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Boiling Point |
209.65 °C | |
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Flash Point |
185 °F (NFPA, 2010), 85 °C, 185 °F (85 °C) (OPEN CUP) | |
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Solubility |
Soluble in alcohol and toluene; insoluble in water, Slightly soluble in chloroform and water; very soluble in ethanol and ethyl ether | |
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Density |
0.982 @ 20 °C | |
Record name | 2-ETHYLANILINE | |
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Vapor Pressure |
0.17 [mmHg], 0.170 mm Hg | |
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Color/Form |
Brown liquid | |
CAS No. |
578-54-1 | |
Record name | 2-ETHYLANILINE | |
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Melting Point |
-46.5 °C | |
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